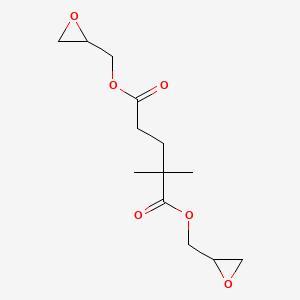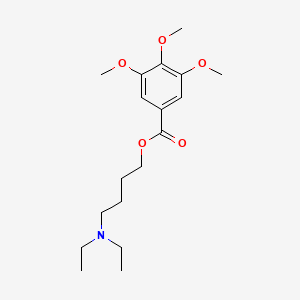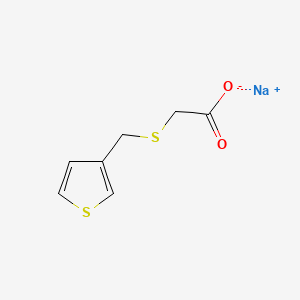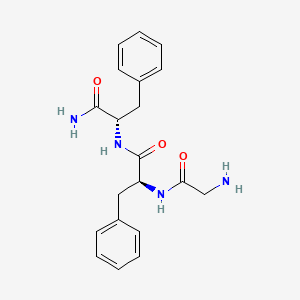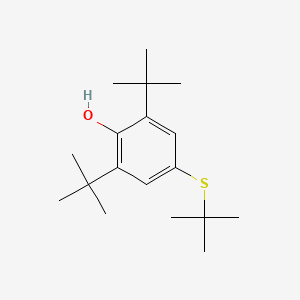
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol is an organic compound characterized by the presence of tert-butyl groups and a sulfanyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to prevent oxidation and degradation of materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-Di-tert-butylphenol with tert-butylthiol in the presence of a catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes using Friedel-Crafts alkylation techniques. The reaction is catalyzed by aluminum phenoxide or other suitable catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst are employed.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Industry: Utilized as a stabilizer in lubricants, fuels, and other hydrocarbon-based products to enhance their shelf life and performance
Wirkmechanismus
The antioxidant properties of 2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol are primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group plays a crucial role in this process by stabilizing the resulting phenoxyl radical through resonance. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing further oxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-mercaptophenol: Contains a mercapto group instead of a sulfanyl group, offering different reactivity and applications.
2,4,6-Tri-tert-butylphenol: Another antioxidant with three tert-butyl groups, providing enhanced steric protection
Uniqueness
2,6-Di-tert-butyl-4-(tert-butylsulfanyl)phenol stands out due to the presence of the tert-butylsulfanyl group, which imparts unique chemical properties and reactivity. This makes it particularly effective in applications requiring strong antioxidant protection and stability under harsh conditions .
Eigenschaften
CAS-Nummer |
26532-81-0 |
|---|---|
Molekularformel |
C18H30OS |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-tert-butylsulfanylphenol |
InChI |
InChI=1S/C18H30OS/c1-16(2,3)13-10-12(20-18(7,8)9)11-14(15(13)19)17(4,5)6/h10-11,19H,1-9H3 |
InChI-Schlüssel |
QZQLEVJVXYLVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



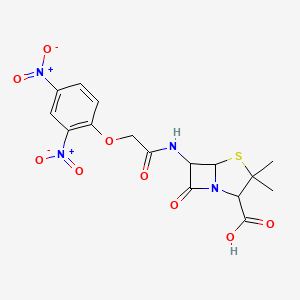
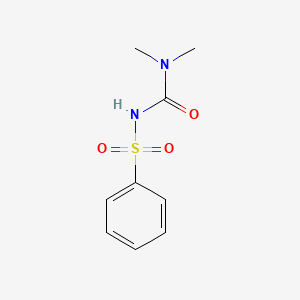
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

